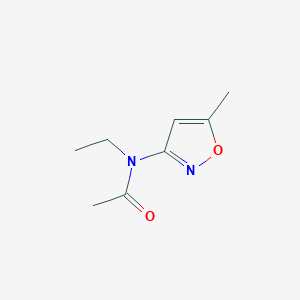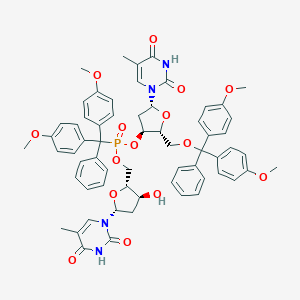
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol
Übersicht
Beschreibung
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol. It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position . This compound has been found in bovine milk fat .
Molecular Structure Analysis
The molecular formula of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is C49H94O6 . The structure of this compound includes two palmitic acid moieties at the sn-1 and sn-2 positions and one myristic acid moiety at the sn-3 position of the glycerol backbone .Wissenschaftliche Forschungsanwendungen
Lipid Biochemistry Research
This compound can be used in lipid biochemistry research, particularly in the study of glycerolipids . Glycerolipids are a type of lipid that play a crucial role in cellular structure and metabolism.
Food Chemistry
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol has been found in bovine milk fat , suggesting its potential application in food chemistry and nutrition research. It could be used to study the nutritional value and health effects of dairy products.
Structural Studies
This compound could be used in structural studies of lipids. For example, it could be used to study the crystallization and polymorphism of triacylglycerols .
Surface Science
In surface science, this compound could be used to study the adsorption behavior of liposomes on various surfaces .
Wirkmechanismus
Target of Action
1,2-Dipalmitoyl-3-myristoyl-rac-glycerol is a type of triacylglycerol . Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver .
Mode of Action
As a triacylglycerol, it is known to play a crucial role in metabolism as energy sources and transporters of dietary fat . It contains palmitic acid at the sn-1 and sn-2 positions and myristic acid at the sn-3 position .
Biochemical Pathways
Triacylglycerols, such as 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, are involved in various biochemical pathways. They are essential components of lipoproteins, which transport fat throughout the body. In the process of digestion and metabolism, they are broken down to provide energy, generate ATP, and produce metabolic intermediates .
Pharmacokinetics
Triacylglycerols are generally known to be absorbed in the intestine, incorporated into chylomicrons, and transported via the lymphatic system to the circulatory system . They are stored in adipose tissue and can be mobilized for energy production.
Result of Action
The primary result of the action of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol, like other triacylglycerols, is the provision of energy. When the body requires fatty acids as an energy source, the hormone-sensitive lipase (HSL) in the adipocyte cytoplasm, hydrolyzes the triacylglycerol to release fatty acids and glycerol .
Action Environment
The action of 1,2-Dipalmitoyl-3-myristoyl-rac-glycerol can be influenced by various environmental factors. For instance, the presence of other lipids, the pH level, and the presence of specific enzymes can affect its stability and efficacy .
Eigenschaften
IUPAC Name |
(2-hexadecanoyloxy-3-tetradecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-30-33-36-39-42-48(51)54-45-46(44-53-47(50)41-38-35-32-29-26-21-18-15-12-9-6-3)55-49(52)43-40-37-34-31-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXCFSNEOMSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972903 | |
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57416-13-4 | |
| Record name | 3-(Tetradecanoyloxy)propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)

